Oxaliplatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxaliplatin is a platinum-based chemotherapy drug used primarily to treat colorectal cancer. It belongs to the platinum-based antineoplastic class of medications and is known for its ability to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation . Oxaliplatin is often administered in combination with other chemotherapy agents, such as fluorouracil and leucovorin, to enhance its therapeutic efficacy .

Applications De Recherche Scientifique

Indications for Use

Oxaliplatin is FDA-approved for several indications, primarily in oncology:

- Colorectal Cancer : It is indicated for the treatment of metastatic colorectal cancer and as adjuvant therapy for stage III colorectal cancer post-surgery.

- Combination Therapies : Often used in combination with 5-fluorouracil and leucovorin (the FOLFOX regimen), oxaliplatin enhances therapeutic efficacy and improves survival rates in colorectal cancer patients .

- Pediatric Applications : In children, it is used for treating refractory solid tumors, often combined with other agents like etoposide or gemcitabine .

Table 1: Approved Indications for Oxaliplatin

Clinical Efficacy

Numerous clinical trials have established the efficacy of oxaliplatin in various cancer types. A notable Phase II trial demonstrated a response rate of 24.3% in patients with metastatic colorectal adenocarcinoma, with a median progression-free survival time of 126 days .

Case Study: Efficacy in Colorectal Cancer

A study involving 512 patients compared two regimens: mFOLFOX6/Bev and SOX/Bev. The results showed non-inferiority of the SOX/Bev regimen, which included oxaliplatin, with a median progression-free survival of 11.7 months .

Toxicity Profile

While oxaliplatin is generally well-tolerated, it is associated with specific toxicities:

- Peripheral Neuropathy : A significant side effect, often leading to dose adjustments or discontinuation in some patients .

- Gastrointestinal Toxicities : Including nausea, vomiting, and diarrhea.

- Hematologic Toxicities : Mild incidences of neutropenia and thrombocytopenia have been reported .

Table 2: Common Toxicities Associated with Oxaliplatin

| Toxicity Type | Incidence (%) | Severity Level |

|---|---|---|

| Peripheral Neuropathy | Up to 40% | Grade 3 reported in 13% |

| Nausea/Vomiting | ~8% | Grade 3 or higher |

| Neutropenia | ~5% | Grade 3 |

| Diarrhea | ~2.6% | Grade 3 |

Current Research Trends

Recent studies are exploring oxaliplatin's role beyond colorectal cancer:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

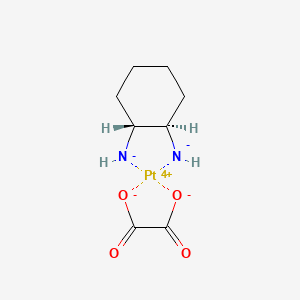

Oxaliplatin is synthesized through a multi-step process involving the reaction of platinum compounds with various ligands. One common synthetic route involves the reaction of potassium tetrachloroplatinate with cyclohexane-1,2-diamine to form a platinum-diamine complex. This complex is then reacted with oxalic acid to produce oxaliplatin . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, oxaliplatin is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The industrial production of oxaliplatin also involves rigorous quality control measures to monitor the consistency and efficacy of the drug .

Analyse Des Réactions Chimiques

Types of Reactions

Oxaliplatin undergoes various chemical reactions, including ligand substitution, hydrolysis, and complexation. These reactions are crucial for its activation and interaction with biological targets.

Common Reagents and Conditions

Ligand Substitution: Involves the replacement of labile ligands in oxaliplatin with other ligands, such as chloride or water molecules.

Complexation: Oxaliplatin forms complexes with various biomolecules, including DNA and proteins, through covalent bonding.

Major Products Formed

The major products formed from these reactions include platinum-DNA adducts, which are responsible for the drug’s cytotoxic effects on cancer cells .

Mécanisme D'action

Oxaliplatin exerts its effects by forming covalent bonds with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with the DNA replication process, preventing cancer cells from dividing and proliferating . The primary molecular targets of oxaliplatin are the guanine and adenine bases in DNA, where it forms intrastrand and interstrand crosslinks . These crosslinks disrupt the DNA structure and trigger cellular responses, including apoptosis (programmed cell death) .

Comparaison Avec Des Composés Similaires

Oxaliplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and carboplatin. While all three drugs share a similar mechanism of action, they differ in their chemical structures, reactivity, and side effect profiles .

Similar Compounds

Cisplatin: Known for its efficacy in treating various cancers, including testicular, ovarian, and bladder cancers.

Uniqueness of Oxaliplatin

Oxaliplatin is unique in its ability to form more stable and less easily repaired DNA adducts compared to cisplatin and carboplatin. This results in a higher efficacy in treating colorectal cancer and a different spectrum of side effects, including peripheral neuropathy .

Activité Biologique

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, particularly colorectal cancer. Its unique structure and mechanism of action differentiate it from other platinum compounds such as cisplatin and carboplatin. This article explores the biological activity of oxaliplatin, including its mechanisms of action, efficacy in clinical settings, and associated case studies.

Oxaliplatin exerts its anticancer effects primarily through the formation of DNA cross-links. Upon entering the cell, oxaliplatin undergoes hydrolysis to form reactive species that bind to DNA, leading to the following:

- Intra-strand Cross-links : Oxaliplatin predominantly forms GG intra-strand cross-links at the N(7) position of guanine residues. These adducts interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

- DNA Repair Mechanisms : The effectiveness of oxaliplatin is influenced by cellular DNA repair pathways. For instance, the expression of ERCC1 (Excision Repair Cross-Complementation Group 1) is associated with resistance to oxaliplatin. Studies have shown that silencing ERCC1 enhances sensitivity to oxaliplatin in cancer cell lines .

Efficacy in Cancer Treatment

Oxaliplatin has demonstrated broad-spectrum antitumor activity across various malignancies. Its efficacy is particularly notable in combination therapies:

- Colorectal Cancer : In metastatic colorectal cancer, oxaliplatin combined with 5-fluorouracil (5-FU) and leucovorin has achieved response rates exceeding 50% in first-line treatment settings . Neoadjuvant therapy with this combination has also facilitated surgical resection in previously unresectable liver metastases .

- Other Cancers : Beyond colorectal cancer, oxaliplatin shows activity against breast cancer, gastric cancer, non-small cell lung cancer, and ovarian cancer. In ovarian cancer, it has been effective even in patients previously treated with platinum-based therapies .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety profile of oxaliplatin:

- Colorectal Cancer Study : A randomized trial comparing oxaliplatin plus 5-FU versus 5-FU alone showed significant improvement in progression-free survival (PFS) but no overall survival (OS) benefit due to subsequent treatments after disease progression .

- Ovarian Cancer Trial : In a study involving patients with platinum-sensitive ovarian cancer, oxaliplatin combined with cyclophosphamide yielded an objective response rate comparable to that of cisplatin-based regimens (33% vs. 42%) but was noted for its lower toxicity profile .

- Combination Therapy : Research indicates that combining oxaliplatin with irinotecan can enhance therapeutic outcomes by inhibiting DNA repair mechanisms and increasing cytotoxicity in colorectal cancer models .

Adverse Effects

The primary dose-limiting toxicity associated with oxaliplatin is peripheral sensory neuropathy, which can be cumulative and reversible upon discontinuation of treatment. Other common side effects include gastrointestinal disturbances and mild to moderate hematological toxicities .

Summary Table of Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate | Notes |

|---|---|---|---|

| Metastatic Colorectal | Oxaliplatin + 5-FU + Leucovorin | >50% | First-line therapy; significant PFS benefit |

| Ovarian | Oxaliplatin + Cyclophosphamide | 33% | Comparable to cisplatin; lower toxicity |

| Gastric | Oxaliplatin as monotherapy | Variable | Effective but requires further studies |

| Non-Small Cell Lung | Combination with taxanes | Variable | Promising results; ongoing investigations |

Propriétés

Numéro CAS |

63121-00-6 |

|---|---|

Formule moléculaire |

C8H14N2O4Pt+2 |

Poids moléculaire |

397.29 g/mol |

Nom IUPAC |

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1 |

Clé InChI |

PCRKGXHIGVOZKB-BNTLRKBRSA-L |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES isomérique |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES canonique |

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

Synonymes |

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')( |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.